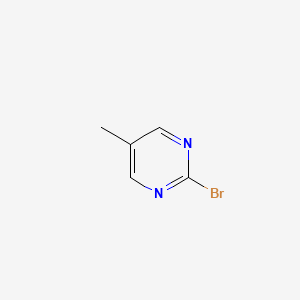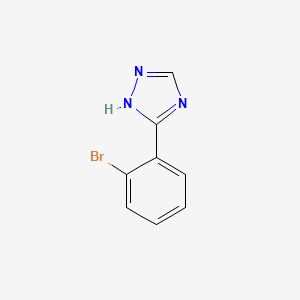
(2,3-Dimethylbenzyl)methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2,3-Dimethylbenzyl)methylamine” is a chemical compound with the molecular formula C10H15N . It is a liquid at room temperature .
Synthesis Analysis
“this compound” can be synthesized by the Eschweiler–Clarke reaction of benzylamine . This reaction involves the methylation of a primary or secondary amine to form a tertiary amine .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzyl group (C6H5CH2) attached to a dimethyl amino functional group (N(CH3)2) . The InChI code for this compound is 1S/C10H15N/c1-8-5-4-6-10(7-11-3)9(8)2/h4-6,11H,7H2,1-3H3 .
Aplicaciones Científicas De Investigación
Supramolecular Chemistry and Coordination
A study by Phongtamrug et al. (2005) highlights the use of N,N-Bis(2-hydroxy-3,5-dimethylbenzyl)methylamine in forming dimeric molecular assemblies capable of accepting copper ions and neutral molecule guests through simultaneous coordination and hydrogen bonds. This work underscores the compound's role in creating supramolecular structures with potential applications in molecular recognition and catalysis Phongtamrug, S., Miyata, M., & Chirachanchai, S., 2005.
Catalysis
Lehtonen and Sillanpää (2005) explored the reactions of tridentate ligands like bis(2-hydroxy-3,5-dimethylbenzyl)methylamine with dioxomolybdenum(VI) complexes, leading to monomeric and dimeric complexes. These complexes were found to catalyze oxotransfer reactions, demonstrating the potential of (2,3-Dimethylbenzyl)methylamine derivatives in catalytic applications Lehtonen, A., & Sillanpää, R., 2005.
Material Science
Veranitisagul et al. (2011) reported on the use of N,N-bis(2-hydroxybenzyl)alkylamines, benzoxazine dimers, as novel ligands for rare earth metal ions like cerium(III). The formation of Ce(III)-benzoxazine dimer complexes and their subsequent thermal decomposition yielded single-phase ceria (CeO2), showcasing an innovative route to nano-structured materials Veranitisagul, C., Kaewvilai, A., Sangngern, S., Wattanathana, W., Suramitr, S., Koonsaeng, N., & Laobuthee, A., 2011.
Mecanismo De Acción
Target of Action
The primary target of (2,3-Dimethylbenzyl)methylamine is currently unknown. This compound is structurally similar to methylamine , which is known to interact with the ammonia channel in Escherichia coli . .
Mode of Action
The exact mode of action of this compound is not well-studied. Given its structural similarity to methylamine, it may interact with its target in a similar manner. Methylamine is known to bind to its target, the ammonia channel, and modulate its function . .
Biochemical Pathways
Methylamine, a structurally similar compound, is involved in several metabolic pathways, including the metabolism of citalopram and tyrosine . It’s possible that this compound may also be involved in similar pathways, but this needs to be confirmed by further studies.
Pharmacokinetics
Information about its bioavailability, half-life, clearance, and route of elimination is currently unavailable
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-studied. Factors such as temperature, pH, and the presence of other compounds could potentially affect its action. For instance, the compound is a liquid at room temperature , which could influence its stability and efficacy
Propiedades
IUPAC Name |
1-(2,3-dimethylphenyl)-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8-5-4-6-10(7-11-3)9(8)2/h4-6,11H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLDXGZOKFSBMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CNC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














